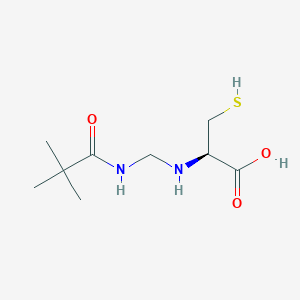
Trimethylacetamidomethylcysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylacetamidomethylcysteine, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O3S and its molecular weight is 234.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis
TAMC is instrumental in synthesizing peptides that contain cysteine residues. Its ability to protect the thiol group allows for:
- Regioselective Disulfide Bond Formation : The use of TAMC enables the formation of disulfide bonds in a controlled manner, which is crucial for the structural integrity of many peptides.
- Orthogonal Protection Strategies : TAMC can be selectively deprotected in the presence of other protecting groups, facilitating complex peptide synthesis involving multiple cysteine residues.
| Application | Description |
|---|---|
| Regioselective Disulfide Formation | Ensures correct disulfide bond formation during peptide synthesis |
| Orthogonal Protection Strategies | Allows selective deprotection among multiple protecting groups |
Protein Chemistry
In protein chemistry, TAMC plays a significant role in:
- Semisynthesis of Proteins : TAMC protects cysteine residues during the semisynthesis process, allowing for precise modifications and labeling.
- Peptide Labeling : The compound is used in labeling strategies that require stable thiol protection, which is essential for tracking and studying peptide behavior in biological systems.
Case Study: Cysteine Protecting Groups in Peptide Synthesis
A comprehensive review highlighted over 60 protecting groups for cysteine, including TAMC. It emphasized the importance of protective strategies to avoid side reactions during peptide synthesis. The study demonstrated that using TAMC allowed for successful synthesis of complex disulfide-rich peptides, showcasing its effectiveness in real-world applications .
Case Study: Mercapturic Acid Pathway
Research into the mercapturic acid pathway has shown how TAMC derivatives can aid in detoxifying xenobiotic compounds. This pathway involves the transformation of electrophilic compounds into less harmful forms, with TAMC playing a role in mediating these reactions through its thiol protection capabilities .
Comparative Analysis of Thiol Protecting Groups
The following table summarizes key properties and applications of various thiol protecting groups, including TAMC:
| Protecting Group | Stability | Deprotection Conditions | Key Applications |
|---|---|---|---|
| Trimethylacetamidomethyl | Moderate | Mild acidic conditions | Peptide synthesis, protein labeling |
| Acetamidomethyl | Moderate | Acidic conditions | General peptide synthesis |
| p-Nitrobenzyl | High | Strong acidic conditions | Stable protection for sensitive peptides |
Propriétés
Numéro CAS |
125700-47-2 |
|---|---|
Formule moléculaire |
C9H18N2O3S |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
(2R)-2-[(2,2-dimethylpropanoylamino)methylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)8(14)11-5-10-6(4-15)7(12)13/h6,10,15H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
Clé InChI |
UBENVAHPSYMDLE-LURJTMIESA-N |
SMILES |
CC(C)(C)C(=O)NCNC(CS)C(=O)O |
SMILES isomérique |
CC(C)(C)C(=O)NCN[C@@H](CS)C(=O)O |
SMILES canonique |
CC(C)(C)C(=O)NCNC(CS)C(=O)O |
Synonymes |
Cys-Tacm trimethylacetamidomethylcysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















